molecular formula C17H23N3O6S B13433672 Amoxicillin Open Ring Methyl Ester

Amoxicillin Open Ring Methyl Ester

Cat. No.: B13433672
M. Wt: 397.4 g/mol
InChI Key: QKTLHABRTBGSQT-UHXUPSOCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

It is chemically identified as (2S,4S)-2-(®-1-(®-2-amino-2-(4-hydroxyphenyl)acetamido)-2-methoxy-2-oxoethyl)-5,5-dimethylthiazolidine-4-carboxylic acid . This compound is often studied for its structural and functional properties, which are crucial in understanding the behavior and efficacy of amoxicillin and its derivatives.

Chemical Reactions Analysis

Amoxicillin Open Ring Methyl Ester undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can yield alcohols.

Mechanism of Action

The mechanism of action of Amoxicillin Open Ring Methyl Ester is similar to that of amoxicillin. It inhibits the synthesis of bacterial cell walls by binding to penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan chains . This inhibition leads to the weakening of the bacterial cell wall, causing the bacteria to lyse and die.

Comparison with Similar Compounds

Amoxicillin Open Ring Methyl Ester is unique compared to other β-lactam antibiotics due to its specific structural modifications. Similar compounds include:

These comparisons highlight the unique properties of this compound, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C17H23N3O6S

Molecular Weight

397.4 g/mol

IUPAC Name

(2S,4S)-2-[(1R)-1-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-2-methoxy-2-oxoethyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid

InChI

InChI=1S/C17H23N3O6S/c1-17(2)12(15(23)24)20-14(27-17)11(16(25)26-3)19-13(22)10(18)8-4-6-9(21)7-5-8/h4-7,10-12,14,20-21H,18H2,1-3H3,(H,19,22)(H,23,24)/t10-,11+,12+,14+/m1/s1

InChI Key

QKTLHABRTBGSQT-UHXUPSOCSA-N

Isomeric SMILES

CC1([C@@H](N[C@@H](S1)[C@@H](C(=O)OC)NC(=O)[C@@H](C2=CC=C(C=C2)O)N)C(=O)O)C

Canonical SMILES

CC1(C(NC(S1)C(C(=O)OC)NC(=O)C(C2=CC=C(C=C2)O)N)C(=O)O)C

Origin of Product

United States

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